(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide
Description
The compound (E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethene bridge. The sulfonamide nitrogen is substituted with a 2-(4-fluorophenyl)ethyl group, while the ethene moiety bears a phenyl group.
Properties
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-16-8-6-15(7-9-16)10-12-18-21(19,20)13-11-14-4-2-1-3-5-14/h1-9,11,13,18H,10,12H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYPUKJBXDMNA-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with a suitable sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a foundational building block in the synthesis of more complex molecules, enabling the development of novel chemical entities for various applications.
Biology
- Biochemical Probes : It is investigated as a biochemical probe to study enzyme activity and cellular processes. Its ability to interact with specific molecular targets allows researchers to explore pathways involved in various biological functions.
Medicine
- Therapeutic Properties : Research has indicated potential therapeutic applications, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activities : Investigations into its anticancer potential have shown promise, particularly in inhibiting tumor growth and proliferation through specific molecular interactions.
Industry
- Specialty Chemicals Development : The compound is utilized in the development of specialty chemicals and materials, leveraging its unique properties for industrial applications.
Case Studies
- Inhibition of σB Activity : A study demonstrated that analogs of (E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide effectively inhibited σB activity in Listeria monocytogenes, showcasing its potential as an antimicrobial agent .
- Anticancer Research : Further investigations into related compounds have highlighted their capacity to inhibit cancer cell proliferation, indicating that this compound may share similar properties .
- Enzyme Interaction Studies : Research on enzyme interactions has revealed that this compound can modulate specific pathways, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
(E)-N-(4-Fluorophenyl)-2-phenylethenesulfonamide (FPSS)
- Synthesis : Commercially available (Enamine Ltd., ChemBank ID 2063822), with a molecular weight (MW) of 277.3 g/mol .
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d)
- Structure : Ethene substituted with 4′-methoxyphenyl; sulfonamide nitrogen retains 4-fluorophenyl.
- Synthesis : Prepared via condensation of 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid and 4-methoxybenzaldehyde (Method A). MW: 307.07 g/mol .
- Properties : Off-white crystalline solid (mp 98–100°C), with methoxy groups likely enhancing electron density and hydrogen-bonding capacity .
(E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e)
- Structure : Ethene substituted with 2′-methoxyphenyl; sulfonamide nitrogen has 4-methoxyphenyl.
- Synthesis : Synthesized via Dean-Stark reflux (Method B). MW: 319.08 g/mol .
- White solid (mp 112–114°C) .
Key Observations:
- Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability (e.g., FPSS vs. 6d/6e) .
Synthetic Routes :
Crystallographic and Formulation Insights
highlights the potassium salt of a structurally complex ethenesulfonamide derivative, emphasizing the role of salt formation in improving solubility and stability for pharmaceutical applications .
Biological Activity
(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of the fluorophenyl group is believed to enhance its pharmacological properties, making it a subject of extensive study.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H21FN2O2S
- Molecular Weight : 348.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cancer cell proliferation and survival. The compound may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Key Mechanistic Insights:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
- Caspase Activation : Induction of apoptosis through caspase activation has been observed in studies involving related sulfonamide derivatives .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating a series of N-aryl-2-arylethenesulfonamides found that compounds with similar structures showed IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 6t | 5 | DU145 (Prostate) |
| Compound 6t | 10 | K562 (Leukemia) |
| Compound X | 15 | A549 (Lung) |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that sulfonamides can exhibit activity against a range of bacterial strains, although specific data on this compound's efficacy remains limited.
Structure-Activity Relationships (SAR)
The biological activity of sulfonamides is influenced by the substituents on the aromatic rings. Studies suggest that modifications, such as the addition of methoxy groups or halogens, can enhance cytotoxicity. For instance, compounds with methoxy substitutions at specific positions on the aromatic rings demonstrated improved activity compared to unsubstituted analogs .
Case Studies
- Xenograft Models : In vivo studies using nude mice xenograft models have shown that related compounds significantly reduce tumor size, indicating their potential as effective anticancer agents .
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could compete with colchicine for binding sites on tubulin, highlighting their role as microtubule-targeted agents .
Q & A
Basic: What are the critical steps in synthesizing (E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonamide Formation: Reacting a sulfonyl chloride precursor (e.g., 2-phenylethenesulfonyl chloride) with a fluorophenyl ethylamine derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
E-Isomer Control: Ensuring stereoselectivity via reaction temperature modulation (e.g., maintaining <5°C) and using catalysts like DMAP to favor the (E)-configuration.
Purification: Employing column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol for high purity (>95%) .
Basic: How is structural integrity confirmed post-synthesis?
Methodological Answer:
Characterization employs:
- 1H/13C NMR: To verify substituent connectivity and stereochemistry. For example, the (E)-configuration is confirmed by a trans-coupling constant (J = 15–16 Hz) between vinylic protons .
- HRMS: To validate molecular weight (e.g., observed [M+H]+ matching theoretical m/z within 3 ppm error) .
- X-ray Crystallography: Optional for absolute stereochemical confirmation, particularly if polymorphism or crystal packing effects are studied .
Advanced: How can reaction pathways be optimized to mitigate side-product formation?
Methodological Answer:
Key strategies include:
- Chemoselective Reagents: Using protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent unwanted sulfonamide cross-reactivity .
- Real-Time Monitoring: TLC or inline HPLC to track reaction progress and terminate at optimal conversion (~85–90%) to minimize byproducts .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance sulfonamide formation kinetics while reducing hydrolysis .
Advanced: What methodologies assess this compound’s enzyme inhibitory potential?
Methodological Answer:
- In Vitro Assays:
- Acetylcholinesterase (AChE) Inhibition: Ellman’s method monitors thiocholine production at 412 nm, with IC50 calculated via dose-response curves .
- Carbonic Anhydrase (CA) Inhibition: Stopped-flow spectroscopy to measure CO2 hydration rates, comparing inhibition constants (Ki) against reference inhibitors like acetazolamide .
- Docking Studies: Molecular docking (AutoDock Vina) using enzyme crystal structures (e.g., PDB 4EY7 for AChE) predicts binding modes and guides structural modifications .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Verification: Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >0.5% .
- Assay Standardization: Use internal controls (e.g., donepezil for AChE assays) and replicate under identical pH/temperature conditions.
- Orthogonal Assays: Cross-validate with fluorescence-based or SPR assays to rule out method-specific artifacts .
Basic: What analytical techniques monitor stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1M HCl/NaOH).
- HPLC-PDA: Track degradation products (e.g., sulfonic acid derivatives) and calculate half-life .
- Karl Fischer Titration: Quantify hygroscopicity in solid-state storage .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or sulfonamide groups (e.g., alkylation).
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions .
- In Vivo Correlation: Test top candidates in rodent models (e.g., scopolamine-induced memory impairment for AChE inhibitors) .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- ADMET Predictors: Software like ADMETlab 2.0 simulates cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the ethyl linker) .
- MetaSite: Generates metabolite profiles by aligning the compound’s structure with enzyme active sites .
Basic: What are common pitfalls in scaling up synthesis?
Methodological Answer:
- Exothermic Reactions: Use jacketed reactors with controlled cooling during sulfonylation to prevent thermal degradation.
- Solubility Issues: Switch to DMSO/water mixtures for large-scale recrystallization .
- Safety Protocols: Implement inert atmospheres (N2) to avoid sulfonamide oxidation .
Advanced: How to elucidate reaction mechanisms for sulfonamide formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
